molecular formula C21H21FN2O2S B2617216 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone CAS No. 1797068-86-0

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone

Cat. No.: B2617216
CAS No.: 1797068-86-0
M. Wt: 384.47
InChI Key: PXGPRIBMZAZWMH-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a synthetic organic compound that features a benzo[d]oxazole moiety linked to an azepane ring via a thioether and ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone typically involves multiple steps:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzo[d]oxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Azepane Ring Introduction: The azepane ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Final Coupling: The azepane derivative is coupled with the benzo[d]oxazole-thioether intermediate using a carbonylation reaction to form the ethanone bridge.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly targeting neurological disorders.

    Biological Probes: Used in the development of probes for studying biological pathways involving sulfur and nitrogen heterocycles.

Industry

    Polymer Chemistry: Utilized in the synthesis of polymers with specific mechanical and thermal properties.

    Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can interact with aromatic residues in proteins, while the azepane ring may enhance binding affinity through hydrophobic interactions. The thioether linkage provides flexibility, allowing the compound to adopt conformations that optimize binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-ylthio)-1-(3-phenylazepan-1-yl)ethanone: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    2-(Benzo[d]thiazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone: Contains a benzo[d]thiazole instead of benzo[d]oxazole, which can influence its electronic properties and reactivity.

Uniqueness

The presence of the fluorine atom in 2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. The combination of benzo[d]oxazole and azepane rings provides a distinctive scaffold that can be exploited for various applications in medicinal chemistry and material science.

Biological Activity

2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and antimicrobial properties. This article explores the compound's synthesis, mechanisms of action, and various biological activities as reported in recent studies.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety linked to an azepane ring via a thioether and ethanone bridge. Its synthesis typically involves several steps:

  • Formation of Benzo[d]oxazole Moiety : Cyclization of 2-aminophenol with a carboxylic acid derivative.
  • Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
  • Azepane Ring Introduction : Synthesized from a suitable amine through cyclization.
  • Final Coupling : Coupling of the azepane derivative with the benzo[d]oxazole-thioether intermediate using carbonylation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzo[d]oxazole moiety enhances binding affinity through interactions with aromatic residues in proteins, while the azepane ring contributes to hydrophobic interactions. The flexibility provided by the thioether linkage allows the compound to adopt conformations that optimize binding to its target sites.

Neuroprotective Effects

Recent studies have indicated that compounds related to this compound exhibit neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. For instance, derivatives have shown significant inhibition of NF-κB activation and expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease pathology .

CompoundEffect on NF-κBEffect on BACE1Toxicity
5cSignificant inhibition (p < 0.01)Inhibited expression (p < 0.05)Lower toxicity than donepezil

Antimicrobial Activity

The antimicrobial potential has been evaluated against various bacterial strains. While the overall antibacterial activity was found to be limited, certain derivatives demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans.

CompoundTarget BacteriaMIC (µg/mL)
5aBacillus subtilis50
5bCandida albicans30

Antitubercular Activity

A series of derivatives based on this compound have been synthesized and tested for antitubercular activity. These studies revealed promising results, indicating that certain compounds could serve as lead structures for further development .

Case Studies

  • Neuroprotective Study : A study investigated the effects of a derivative on β-amyloid-induced apoptosis in PC12 cells, revealing that it reduced hyperphosphorylation of tau protein and expression levels of pro-apoptotic factors like Bax.
  • Antimicrobial Screening : In another study, a set of derivatives was screened for their antimicrobial properties, showing selective activity against specific strains while demonstrating lower toxicity towards normal cells compared to cancer cells, suggesting potential as anticancer agents .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S/c22-17-10-8-15(9-11-17)16-5-3-4-12-24(13-16)20(25)14-27-21-23-18-6-1-2-7-19(18)26-21/h1-2,6-11,16H,3-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPRIBMZAZWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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